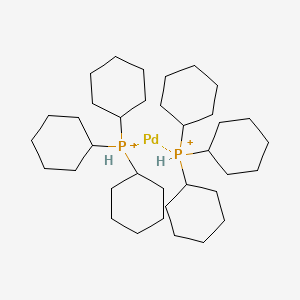

Palladium;tricyclohexylphosphanium

Description

Historical Context and Evolution of Palladium Catalysis in Organic Synthesis

The journey of palladium catalysis began in the mid-20th century, with one of the earliest significant industrial applications being the Wacker process, which oxidizes ethylene (B1197577) to acetaldehyde (B116499) using a palladium catalyst. nobelprize.orgnih.gov This discovery highlighted the potential of palladium to mediate complex organic transformations. nobelprize.org The latter half of the century saw a dramatic expansion in the use of transition metals, especially palladium, for the formation of carbon-carbon bonds, a fundamental process in creating the molecular frameworks of everything from pharmaceuticals to advanced materials. nobelprize.orgcaltech.edu

A pivotal moment in the history of palladium catalysis was the development of cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. nobelprize.org Their work on what are now known as the Heck, Negishi, and Suzuki reactions provided chemists with powerful and versatile tools for synthesizing complex organic molecules. nobelprize.org These reactions are prized for their reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. nobelprize.org The success and broad applicability of these methods are largely dependent on the palladium catalyst, whose reactivity is intricately controlled by the supporting ligands. caltech.edunih.gov

Role of Ligand Design in Modulating Palladium Reactivity and Selectivity

Ligands are crucial components in homogeneous transition metal catalysis as their coordination to the metal center directly alters its structure and reactivity. nih.gov The design and selection of ligands can influence the outcome of a catalytic reaction in several profound ways:

Reactivity and Substrate Scope: Ligands can change the activation energy of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. nih.govacs.org For instance, strongly σ-donating ligands can increase the electron density on the palladium center, facilitating the oxidative addition step and thereby expanding the range of substrates that can be used. nih.govacs.org

Selectivity: By modifying the steric and electronic environment around the metal, ligands can control the regioselectivity (where a reaction occurs on a molecule) and enantioselectivity (which stereoisomer is formed) of a transformation. nih.gov

Catalyst Stability: Well-designed ligands can protect the palladium center from degradation pathways, such as the formation of inactive palladium nanoparticles, thus extending the catalyst's lifetime. nih.gov

The development of new ligand scaffolds has been a primary driver in advancing palladium-catalyzed reactions, enabling the use of more challenging substrates and leading to the discovery of novel chemical transformations. acs.orgucla.eduresearchgate.net

Unique Steric and Electronic Properties of Tricyclohexylphosphine (B42057) in Palladium Coordination

Tricyclohexylphosphine, commonly abbreviated as PCy₃, is a tertiary phosphine (B1218219) with the formula P(C₆H₁₁)₃. wikipedia.orgchemeurope.com It is a white, crystalline solid at room temperature. researchgate.net Its prominence in organometallic chemistry and catalysis stems from its distinct steric and electronic profile. wikipedia.orgchemeurope.com

A key parameter used to quantify the steric bulk of a phosphine ligand is the Tolman cone angle (θ). This angle provides a measure of the physical space occupied by the ligand around the metal center. libretexts.org Tricyclohexylphosphine possesses a large cone angle of 170°. wikipedia.org

This significant steric hindrance has a direct impact on the coordination number of the palladium center, which is the number of ligands directly bonded to it. libretexts.org The bulkiness of PCy₃ often limits the number of phosphine ligands that can coordinate to the palladium atom, typically to just one or two. libretexts.org This can be advantageous in catalysis, as it can promote the formation of coordinatively unsaturated, highly reactive catalytic intermediates. nih.govacs.org For example, the steric bulk is thought to facilitate the crucial reductive elimination step in many cross-coupling cycles. nih.gov

Interactive Table 1: Comparison of Cone Angles for Common Phosphine Ligands

| Phosphine Ligand | Formula | Cone Angle (°) |

|---|---|---|

| Phosphine | PH₃ | 87 |

| Trimethylphosphine | PMe₃ | 118 |

| Triphenylphosphine (B44618) | PPh₃ | 145 |

| Tricyclohexylphosphine | PCy₃ | 170 |

| Tri-tert-butylphosphine (B79228) | P(t-Bu)₃ | 182 |

Data sourced from references wikipedia.orglibretexts.org. This table allows for sorting and filtering based on ligand name, formula, and cone angle.

The electronic properties of a phosphine ligand are described by its electron-donating ability, or basicity. A common measure of this is the pKa of the conjugate acid of the phosphine. Tricyclohexylphosphine is a highly basic ligand, with a pKa of 9.7. wikipedia.orgchemeurope.com This indicates that it is a strong σ-donor.

The high electron donicity of PCy₃ significantly influences the electronic state of the palladium center to which it is coordinated. By donating electron density to the metal, the ligand makes the palladium center more electron-rich. nih.gov This increased electron density has several important consequences for the catalyst's reactivity:

It enhances the nucleophilicity of Pd(0) complexes, which lowers the energy barrier for the oxidative addition of substrates like aryl halides, a critical step in many cross-coupling reactions. nih.govacs.org

It affects the redox potentials of the palladium center, influencing the ease with which it can move between different oxidation states (e.g., Pd(0) and Pd(II)), which is fundamental to its catalytic function. caltech.edursc.org While a direct quantitative correlation for all complexes is complex, the general principle holds that strong electron-donating ligands stabilize higher oxidation states of the metal, thereby influencing the feasibility of the oxidative addition and reductive elimination steps.

Interactive Table 2: Comparison of Basicity (pKa) for Common Phosphine Ligands

| Phosphine Ligand | Formula | pKa |

|---|---|---|

| Triphenylphosphine | PPh₃ | 2.73 |

| Tri-n-butylphosphine | P(n-Bu)₃ | 8.43 |

| Trimethylphosphine | PMe₃ | 8.65 |

| Tricyclohexylphosphine | PCy₃ | 9.7 |

Data sourced from reference wikipedia.org. This table allows for sorting and filtering based on ligand name, formula, and pKa.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H68P2Pd+2 |

|---|---|

Molecular Weight |

669.3 g/mol |

IUPAC Name |

palladium;tricyclohexylphosphanium |

InChI |

InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;/p+2 |

InChI Key |

JGBZTJWQMWZVNX-UHFFFAOYSA-P |

Canonical SMILES |

C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[Pd] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Palladium Tricyclohexylphosphine Complexes

Synthesis of Defined Palladium(0)-Tricyclohexylphosphine Complexes

The isolation of well-defined Palladium(0)-tricyclohexylphosphine complexes provides a direct route to the active catalytic species, offering advantages in terms of stoichiometry and reproducibility in catalytic applications.

Direct Synthesis Routes to Bis(tricyclohexylphosphine)palladium(0) (B1270768)

Bis(tricyclohexylphosphine)palladium(0) (Pd(PCy₃)₂) is a key Pd(0) complex that can be synthesized through several routes. One notably simple and efficient method involves the reduction of dichlorobis(tricyclohexylphosphine)palladium(II) ([PdCl₂(PCy₃)₂]). acs.orgacs.org This precursor, which can be prepared in quantitative yield from sodium tetrachloropalladate and tricyclohexylphosphine (B42057), serves as a stable starting material for the synthesis of the desired Pd(0) complex. acs.orgacs.org

Another synthetic approach utilizes the displacement of ligands from other Pd(0) precursors. For instance, Pd(PCy₃)₂ can be prepared from bis(trimethylsilyl)methylpalladium(II) and tricyclohexylphosphine, reportedly achieving a high yield of 95%. lookchem.com These direct methods provide access to a solid, characterizable Pd(0) source that can be used in various catalytic reactions. sigmaaldrich.comclearsynth.comstrem.com

Reductive Elimination Pathways for Palladium(0) Formation from Palladium(II) Precursors

The formation of active Pd(0) species from more stable and readily available Pd(II) precursors is a common and practical strategy. This transformation is typically achieved through reductive elimination from a Pd(II) intermediate. A general approach involves the reaction of a Pd(II) salt, such as palladium(II) acetate (B1210297) or palladium(II) chloride, with an excess of the phosphine (B1218219) ligand. youtube.comacs.org In a hypothetical mechanism, an organometallic reagent present in the reaction mixture can react with the Pd(II) complex to form a diaryl palladium species, which then undergoes reductive elimination to yield the Pd(0) complex and a biaryl byproduct. youtube.com

The nature of the Pd(II) precursor and the phosphine ligand can significantly influence the reduction process. For example, the reduction of Pd(OAc)₂ is generally faster than that of PdCl₂. rsc.org The stoichiometry between the palladium precursor and the phosphine ligand is also a critical factor. acs.org While an excess of phosphine can facilitate the reduction to Pd(0), different ratios can lead to the formation of other species, such as dinuclear Pd(I) complexes. acs.orgrsc.org Some Pd(II) precatalysts are specifically designed to undergo rapid reductive elimination to facilitate the generation of the target Pd(0) complex. rsc.org

In Situ Generation Strategies for Active Palladium(0) Species

The in situ generation of the active Pd(0) catalyst from a Pd(II) salt and the phosphine ligand immediately prior to or during the catalytic reaction is a widely employed and convenient method. rsc.orgchemrxiv.org This approach avoids the need to synthesize and handle potentially air-sensitive Pd(0) complexes separately.

The presence of a base is often crucial for the efficient in situ reduction of Pd(II) to Pd(0). The base can play multiple roles in this process. In combination with sources of hydride or other reducing agents, it can facilitate the reduction of the Pd(II) center, often with the concurrent oxidation of the phosphine ligand. rsc.org For instance, with Pd(OAc)₂, the presence of a base like 1,1,3,3-tetramethylguanidine (B143053) (TMG) can accelerate the reduction to Pd(0) even at room temperature. rsc.org The choice of base is important, as different bases can lead to varying reduction efficiencies. rsc.org In some systems, amine ligands themselves, in the presence of a base, can act as reducing agents for Pd(II) complexes through a sequence of β-hydrogen elimination and reductive elimination. acs.org

| Pd(II) Precursor | Ligand | Base | Solvent | Temperature (°C) | Pd(0) Conversion | Reference |

| Pd(OAc)₂ | PPh₃ | None | DMF | 60 | 100% | rsc.org |

| Pd(OAc)₂ | PPh₃ | TMG | DMF | 25 | 100% | rsc.org |

| PdCl₂(ACN)₂ | DPPP | TMG | DMF | 60 | No Reduction | rsc.org |

This table illustrates the effect of the base and palladium precursor on the in situ reduction to Pd(0), as determined by ³¹P NMR spectroscopy.

The polarity of the solvent can have a profound effect on the formation and nature of the active catalytic species. nih.gov In some palladium-catalyzed reactions, the selectivity for different reaction pathways can be inverted by changing from a nonpolar to a polar solvent. nih.gov This has been attributed to the ability of polar solvents to coordinate to the palladium center, potentially leading to different active species. rsc.org For example, computational and experimental studies suggest that in polar, coordinating solvents, an anionic palladium complex may be the active species, whereas in nonpolar, noncoordinating solvents, a neutral, monoligated palladium complex is favored. nih.govrsc.org The solvent's polarity can also influence the HOMO-LUMO gap of the chemical system, which in turn can affect its reactivity. rsc.org The choice of solvent can therefore be a critical parameter in optimizing catalytic performance by controlling the generation of the desired active palladium species. nih.govacs.org

Synthesis of Palladium(II)-Tricyclohexylphosphine Complexes

Palladium(II) complexes bearing tricyclohexylphosphine ligands are important as stable, air-insensitive precatalysts that can be readily reduced to the active Pd(0) species under catalytic conditions. A common and straightforward method for their synthesis is the reaction of a suitable palladium(II) salt with tricyclohexylphosphine.

A prime example is the synthesis of dichlorobis(tricyclohexylphosphine)palladium(II), [PdCl₂(PCy₃)₂]. This complex can be prepared in quantitative yield by treating sodium tetrachloropalladate (Na₂[PdCl₄]) with two equivalents of tricyclohexylphosphine in a solvent such as aqueous ethanol (B145695). acs.orgacs.org Although the reaction should be conducted under an inert atmosphere due to the air-sensitivity of PCy₃, the resulting [PdCl₂(PCy₃)₂] complex is stable in both the solid state and in solution, allowing for its isolation in air. acs.org This complex typically adopts a square planar geometry with the phosphine ligands in a trans arrangement. acs.org

Other palladium(II)-tricyclohexylphosphine complexes can be synthesized by reacting PCy₃ with different Pd(II) precursors. For instance, mixed-ligand complexes containing both tricyclohexylphosphine and an N-heterocyclic carbene (NHC) have been prepared and characterized, demonstrating the versatility of synthetic approaches to access diverse Pd(II) precatalysts. researchgate.net

| Complex Name | Formula | Precursors | Reference |

| Dichlorobis(tricyclohexylphosphine)palladium(II) | [PdCl₂(PCy₃)₂] | Na₂[PdCl₄], PCy₃ | acs.orgacs.org |

| Iodo(1,3-di-4-methoxyphenylimidazolin-2-ylidene)(tricyclohexylphosphine)palladium(II) | [Pd(IMeo)(PCy₃)I₂] | [Pd(IMeo)I₂]₂, PCy₃ |

This table summarizes the synthesis of representative Palladium(II)-Tricyclohexylphosphine complexes.

Preparation of Dichlorobis(tricyclohexylphosphine)palladium(II)

A notably straightforward and efficient method for synthesizing Dichlorobis(tricyclohexylphosphine)palladium(II), specifically the trans isomer, has been developed, avoiding the need for inert atmospheric conditions for isolation. acs.orgacs.org This procedure represents a significant improvement over previous methods that were often more complex or less efficient.

The synthesis involves the reaction of palladium(II) chloride (PdCl₂) with two equivalents of tricyclohexylphosphine (PCy₃) in an alcohol solvent, such as ethanol, at reflux. The product, trans-[PdCl₂(PCy₃)₂], precipitates from the reaction mixture as a crystalline solid and can be isolated in high yield by simple filtration. acs.orgacs.org The robustness of this method allows for the isolation to be performed in the air. acs.org This complex is a common precursor for other palladium-PCy₃ compounds, including the catalytically important Pd(0) species, Bis(tricyclohexylphosphine)palladium(0), which can be generated from it. acs.org

Table 1: Synthesis of trans-[PdCl₂(PCy₃)₂]

| Reactants | Solvent | Conditions | Yield |

|---|

Synthesis of Cationic Hydride Complexes Incorporating PCy₃

Cationic palladium hydride complexes containing the tricyclohexylphosphine ligand have been successfully synthesized. oup.com These compounds are of interest for their potential roles in various catalytic cycles. A series of complexes with the general formula [PdH(L)(PCy₃)₂]⁺BPh₄⁻, where L represents a neutral ligand such as pyridine, pyrazole, or imidazole, have been prepared. oup.com

The synthetic route starts from the precursor palladium hydride complex, PdH(NO₃)(PCy₃)₂, which is reacted with the desired neutral ligand (L) and a borate (B1201080) salt to yield the final cationic product. oup.com

Preparation of Silylpalladium Cations with PCy₃ Ligands

Room-temperature and solution-stable silylpalladium cations featuring PCy₃ ligands have been synthesized and characterized. nih.govacs.org These complexes, with the general formula [(PCy₃)₂Pd-SiR₃]⁺[B(C₆F₅)₄]⁻ (where SiR₃ can be SiMe₂Et or SiHEt₂), are prepared through the reaction of a palladium(0) precursor with a silylium (B1239981) reagent. nih.govacs.org

Spectroscopic analysis and ligand addition experiments indicate that these silylpalladium cations adopt a three-coordinate, T-shaped geometry in solution. nih.govacs.org These compounds have demonstrated the ability to activate and cleave C(sp³)–O bonds in dialkyl ethers, leading to the formation of cationic palladium-alkyl complexes. nih.gov

Synthesis of Mixed-Ligand Palladium Complexes (e.g., PCy₃ and NHC)

The synthesis of palladium complexes containing both a bulky phosphine like PCy₃ and an N-heterocyclic carbene (NHC) ligand allows for fine-tuning of the metal center's electronic and steric properties. acs.org These mixed-ligand complexes are often highly effective catalysts.

A common strategy for their synthesis is through ligand substitution. For example, a pre-existing mixed-ligand complex containing a more labile phosphine, such as triphenylphosphine (B44618) (PPh₃), can be reacted with PCy₃. The bulkier and more electron-donating PCy₃ displaces the PPh₃ to form the desired mixed PCy₃/NHC complex. acs.orgacs.org An example is the preparation of cis-[PdCl₂(L³)(PCy₃)] from cis-[PdCl₂(L³)(PPh₃)] (where L³ is 1,3-dibenzylimidazol-2-ylidene). acs.org Another general approach involves the substitution of other labile ligands, such as cyclooctadiene (COD) or dibenzylideneacetone (B150790) (dba), from a suitable palladium precursor in the presence of the NHC and PCy₃ ligands. wikipedia.org

Characterization Techniques for Palladium-Tricyclohexylphosphine Complexes

Advanced spectroscopic and diffraction methods are indispensable for the unambiguous characterization of these complexes, providing detailed insights into their structure, coordination, and behavior in solution.

Spectroscopic Analysis (e.g., ³¹P NMR for Ligand Coordination and Speciation)

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential tool for studying palladium-tricyclohexylphosphine complexes. magritek.com The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent probe for ligand coordination, oxidation state, and complex speciation in solution. magritek.comrsc.org

Free tricyclohexylphosphine exhibits a ³¹P NMR signal at approximately 10.8 ppm. researchgate.net Upon coordination to a palladium(0) center, as in [Pd(PCy₃)₂], the signal shifts significantly downfield. rsc.org The number of coordinated phosphine ligands can also be determined; for instance, species like [Pd(PCy₃)₂] and [Pd(PCy₃)₃] can be identified at low temperatures. rsc.org Oxidation of the phosphine to tricyclohexylphosphine oxide results in a large downfield shift to around 47-55 ppm, which is useful for monitoring ligand degradation. magritek.com

Table 2: Representative ³¹P NMR Chemical Shifts

| Compound/Species | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Tricyclohexylphosphine (PCy₃) | 10.8 researchgate.net | Free ligand |

| [Pd(PCy₃)₂] | 42.5 rsc.org | In toluene (B28343) at -90 °C |

| [Pd(PCy₃)₃] | 31.7 (d), 10.0 (t) rsc.org | In toluene at -90 °C, complex pattern due to exchange |

| trans-[PdCl₂(PCy₃)₂] | 29.8 acs.org | Singlet resonance in CDCl₃ |

X-ray Crystallography for Structural Elucidation of Discrete Complexes

The crystal structure of trans-[PdCl₂(PCy₃)₂] reveals a square-planar geometry around the palladium atom, with the two bulky PCy₃ ligands in a trans arrangement and the two chloride ligands also trans to each other. acs.orgacs.org The Pd-P and Pd-Cl bond lengths are key parameters that inform on the nature of the metal-ligand bonding. This technique has also been crucial in confirming the structures of mixed-ligand Pd-NHC-PCy₃ complexes and various other palladium-phosphine derivatives. acs.orgmdpi.com

Table 3: Selected Crystallographic Data for trans-[PdCl₂(PCy₃)₂]

| Parameter | Value | Reference |

|---|---|---|

| Pd—P bond length | 2.3628(9) Å | acs.org |

| Pd—Cl bond length | 2.3012(9) Å | acs.org |

| P—Pd—P bond angle | 180° | acs.org |

| Cl—Pd—Cl bond angle | 180° | acs.org |

Coordination Chemistry and Structural Dynamics of Palladium Tricyclohexylphosphine Systems

Coordination Geometries and Ligand Exchange Processes

The coordination geometry of palladium complexes is a critical determinant of their reactivity, and this is profoundly influenced by the nature of the ligands. Palladium, particularly in its Pd(II) state, commonly adopts a square planar geometry. researchgate.netyoutube.com However, the coordination number and geometry can be flexible, with linear and trigonal planar geometries also being observed, especially for Pd(0) species. youtube.com The size of the central palladium atom allows for a higher coordination number compared to smaller metals in the same group, like nickel. youtube.com

The tricyclohexylphosphine (B42057) ligand is known for its significant steric bulk, which plays a crucial role in dictating the geometry and stability of the resulting palladium complexes. The cone angle of PCy3 is a measure of this steric hindrance. The exchange of ligands in and out of the palladium coordination sphere is a dynamic process fundamental to the catalytic cycle. This process can be influenced by the concentration of the phosphine (B1218219) ligand in the solution. For instance, at low temperatures and high PCy3 concentrations, tris-ligated species like [Pd(PCy3)3] can be dominant, while at lower ligand concentrations, the bis-ligated [Pd(PCy3)2] becomes the major species. rsc.org This equilibrium is a key factor in controlling the availability of the catalytically active species.

The coordination of ligands to the palladium center can also be a competitive process. For example, in dual-ligand systems, the relative coordination ability of the different ligands, such as PCy3 and a bipyridone ligand, can impact the catalytic activity. rsc.org Studies have shown that PCy3 can coordinate more strongly than other ligands, which can sometimes have a detrimental effect by reducing the concentration of other important catalytic species. rsc.org

Monomeric vs. Dimeric Palladium Species in Catalytic Cycles

In catalytic reactions, palladium-tricyclohexylphosphine systems can exist as either monomeric or dimeric species, and the equilibrium between these forms can be crucial for catalytic efficiency. While mononuclear palladium complexes are often considered the primary active species in many cross-coupling reactions, the formation of dinuclear or even larger palladium clusters has been observed and implicated in catalytic cycles. whiterose.ac.uk

For instance, the formation of dinuclear Pd(I) complexes has been noted as a potential pathway, particularly with bulky phosphine ligands. acs.org However, tricyclohexylphosphine, despite its size, tends to favor reactivity through bis-phosphine monomeric Pd(0) species and is less prone to forming dinuclear Pd(I) complexes compared to even bulkier phosphines like tri-tert-butylphosphine (B79228). acs.org

The nature of the palladium precursor and the reaction conditions can also influence the formation of different palladium species. For example, the reduction of Pd(II) precatalysts can lead to the formation of linear trinuclear palladium clusters, which have been identified as intermediates in the pathway from mononuclear Pd(II) species to palladium nanoparticles. whiterose.ac.uk These clusters have demonstrated catalytic activity in their own right, for example, in Suzuki-Miyaura cross-coupling reactions. whiterose.ac.uk The interconversion between monomeric and polynuclear species highlights the dynamic nature of the active catalyst under reaction conditions.

Influence of Ligand Ligation State on Reactivity (Mono- vs. Bis-phosphine Palladium Centers)

The number of phosphine ligands coordinated to the palladium center, known as the ligation state, has a profound impact on the reactivity of the catalyst. The equilibrium between mono-phosphine and bis-phosphine palladium species is a key control element in many catalytic cycles.

The steric bulk of the phosphine ligand is a major factor in determining the preferred ligation state. Bulky ligands like tricyclohexylphosphine can promote the formation of lower-coordinate, more reactive species. nih.gov The catalytically active species in many cross-coupling reactions is believed to be a 14-electron mono-phosphine palladium(0) complex, [Pd(L)], which is highly reactive in the oxidative addition step. The dissociation of a phosphine ligand from a bis-phosphine complex, [Pd(L)2], is often a prerequisite for the catalytic cycle to proceed.

The choice of phosphine ligand can directly influence whether a reaction proceeds through a mono- or bis-phosphine pathway. Tricyclohexylphosphine, for instance, tends to favor reactivity via bis-phosphine palladium species in certain reactions. acs.org In contrast, bulkier ligands like tri-tert-butylphosphine often promote reactivity through a mono-phosphine ligated palladium complex. acs.org This difference in the dominant catalytic pathway can lead to variations in reaction outcomes and selectivity. The ability to modulate the ligation state through ligand design is a powerful tool for controlling catalytic performance.

Interaction with Anions and Solvents in Solution-Phase Equilibrium

The nature of the solvent and the anions present in the reaction mixture can significantly influence the solution-phase equilibrium of palladium-tricyclohexylphosphine complexes and, consequently, their catalytic activity.

Solvents can play a direct role in the catalytic cycle, for example, by participating in the reduction of Pd(II) precatalysts to the active Pd(0) species. acs.org The solvent can also affect the solubility and stability of the various palladium complexes present in the reaction mixture. nih.gov

Mechanistic Foundations of Palladium Tricyclohexylphosphine Catalysis

Elementary Steps in Palladium-Catalyzed Reactions

The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-orchestrated sequence of elementary steps. For the palladium;tricyclohexylphosphanium system, the cycle typically commences with the oxidative addition of an organic electrophile to the low-valent palladium(0) center. This is followed by transmetalation, where an organometallic reagent transfers its organic moiety to the palladium(II) complex. The cycle culminates in reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.

Oxidative addition is a pivotal step in which the palladium(0) complex, typically in the form of Pd(PCy₃)₂, inserts into a carbon-halogen or other X-H bond. This process involves the oxidation of the palladium center from the 0 to the +2 oxidation state and the formation of two new bonds between the palladium and the fragments of the substrate.

The kinetics and thermodynamics of the oxidative addition of aryl halides to Pd(PCy₃)n complexes have been the subject of detailed investigations. These studies reveal a complex interplay between the nature of the aryl halide, the concentration of the phosphine (B1218219) ligand, and the reaction conditions.

Kinetic studies have shown that the mechanism of oxidative addition can vary depending on the halide. nih.govnih.gov For instance, the reaction of Pd(PCy₃)₂ with chlorobenzene (B131634) at 70°C in toluene (B28343) proceeds through a monoligated palladium species, as indicated by an inverse dependence of the rate constant on the concentration of PCy₃. nih.gov In contrast, the oxidative addition of iodobenzene (B50100) to Pd(PCy₃)₃ shows an inverse dependence on the phosphine concentration, suggesting that the reaction proceeds through the bisphosphine complex, L₂Pd(0). nih.gov The rate-limiting step for the oxidative addition of bromobenzene (B47551) is also believed to involve a bisphosphine species. nih.gov

Computational studies using density functional theory (DFT) have provided further insights into the energetics of these processes. rsc.org For the oxidative addition of phenyl bromide to a [Pd(PCy₃)n] catalyst, the Gibbs energy of activation for the monoligated pathway is calculated to be slightly lower than that for ligand loss from the bisligated complex, suggesting a competitive scenario. rsc.org The associative displacement pathway, where the aryl halide displaces a phosphine ligand from the bisligated complex, is predicted to have a significantly higher energy barrier due to steric hindrance. rsc.org

Table 1: Calculated Gibbs Energy Barriers for Oxidative Addition of PhBr to [Pd(PCy₃)n]

| Pathway | Transition State | Relative Gibbs Energy (kcal/mol) |

|---|---|---|

| Dissociative (Monoligated) | [Pd(PCy₃)(PhBr)]‡ | 22.7 |

| Ligand Dissociation | - | ~23.0 |

| Associative Displacement | [Pd(PCy₃)₂(PhBr)]‡ | 28.6 |

Data sourced from computational studies. rsc.org

The thermodynamics of the oxidative addition are also influenced by the electron-donating nature of the PCy₃ ligand. The electron-rich nature of the palladium center, enhanced by the PCy₃ ligand, generally favors the oxidative addition process. nih.gov

The substrate scope for oxidative addition to Pd(PCy₃)n complexes is broad, encompassing a variety of aryl halides. The reactivity of the aryl halide is strongly dependent on the nature of the halogen, following the general trend I > Br > Cl. nih.govnih.gov This trend is consistent with the bond dissociation energies of the carbon-halogen bonds.

Studies have demonstrated that less reactive chloroarenes tend to undergo oxidative addition through lower-coordinate palladium intermediates compared to the more reactive bromoarenes and iodoarenes. nih.govnih.gov For example, the oxidative addition of chlorobenzene to Pd(PCy₃)₂ proceeds via a monophosphine species, whereas iodobenzene reacts with the bisphosphine complex. nih.govnih.gov

The steric and electronic properties of the aryl halide also play a significant role. Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition, while electron-donating groups have the opposite effect. This is attributed to the stabilization of the electron-rich transition state. rsc.org

Table 2: Halide Effect on the Mechanism of Oxidative Addition to Pd(PCy₃)n

| Aryl Halide | Reacting Palladium Species | Mechanistic Feature |

|---|---|---|

| Phenyl Iodide | L₂Pd(0) (from Pd(PCy₃)₃) | Inverse dependence on [PCy₃] |

| Phenyl Bromide | Bisphosphine species | Zeroth-order or small dependence on [phosphine] |

| Phenyl Chloride | Monophosphine species | Inverse dependence on [PCy₃] |

Data compiled from kinetic studies. nih.govnih.gov

While the oxidative addition of aryl halides is the most common initiation step, Pd(PCy₃)n complexes can also activate other types of bonds. The oxidative addition of Si-H bonds in silanes to palladium(0) complexes is a crucial step in hydrosilylation and related reactions. nih.gov Mechanistic studies on the oxidative addition of silanes to a related dicyclohexylphosphinoethane-ligated palladium dimer suggest that the reaction proceeds through the dissociation of the dimer to a monomeric palladium complex, followed by the formation of a σ-complex intermediate, which is the rate-limiting step. nih.gov

The oxidative addition of phenols to palladium(0) complexes is less common but has been observed. This process is often facilitated by the presence of a base to deprotonate the phenol, forming a more reactive phenoxide species.

The stereochemical outcome of oxidative addition to palladium complexes can be a critical factor in stereoselective catalysis. For allylic substrates, the oxidative addition of palladium typically proceeds with an inversion of stereochemistry. reddit.com This means that the palladium complex attacks the face of the double bond opposite to the leaving group. This stereochemical course is relevant in reactions like the Tsuji-Trost allylic alkylation. While the general principle of inversion for allylic substrates is established, specific and detailed studies focusing solely on the stereochemical course of oxidative addition to various substrates with the Pd/PCy₃ system are not extensively documented in the provided search results. For aryl and vinyl halides, the oxidative addition is generally considered to be a concerted process, leading to a cis-addition product, although subsequent isomerization can occur.

Following oxidative addition, the resulting palladium(II) complex undergoes transmetalation. In this step, an organometallic reagent (R'-M) reacts with the Ar-Pd(II)-X species, transferring its organic group (R') to the palladium center and forming a diorganopalladium(II) complex (Ar-Pd(II)-R'). The halide (X) is transferred to the metal (M) of the organometallic reagent. youtube.comyoutube.com

The mechanism of transmetalation can be influenced by the nature of the organometallic reagent and the ligands on the palladium. For Suzuki-Miyaura coupling reactions, which utilize organoboron reagents, the transmetalation step often requires the presence of a base. youtube.com The base activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex. The process can sometimes involve an intermediate where the base, such as an alkoxide, first coordinates to the palladium, facilitating the subsequent transfer of the aryl group from the boron atom. youtube.com

The choice of the tricyclohexylphosphine (B42057) ligand can influence the rate and efficiency of the transmetalation step. The steric bulk of the PCy₃ ligand can create a more open coordination sphere around the palladium center, which may facilitate the approach of the organometallic reagent. However, excessive steric hindrance could also impede the reaction. The electron-donating nature of PCy₃ increases the electron density on the palladium, which can affect the Lewis acidity of the palladium center and its propensity to exchange ligands.

Transmetalation

Mechanisms in Suzuki-Miyaura Coupling (e.g., with Boronic Acids/Esters)

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, proceeds through a catalytic cycle involving a palladium(0) species, typically featuring tricyclohexylphosphine ligands. nih.govlibretexts.orgsigmaaldrich.com The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govyoutube.com

The cycle commences with the oxidative addition of an organic halide (R¹-X) to the electron-rich Pd(0) complex, often represented as Pd(PCy₃)₂. This step, which is frequently the rate-determining phase of the reaction, results in the formation of a square-planar palladium(II) intermediate, trans-Pd(R¹)(X)(PCy₃)₂. libretexts.orgnih.govthermofishersci.in The use of bulky, strongly σ-donating ligands like tricyclohexylphosphine increases the electron density on the palladium atom, thereby accelerating this crucial step. nih.govthermofishersci.in

Next, transmetalation occurs. In this phase, a base is required to activate the organoboron reagent (e.g., a boronic acid, R²-B(OH)₂). youtube.comyoutube.com The base converts the boronic acid into a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which then transfers its organic group (R²) to the palladium(II) center, displacing the halide (X). nih.govnih.gov This exchange forms a diarylpalladium(II) complex, cis-Pd(R¹)(R²)(PCy₃)₂. nih.gov An alternative pathway suggests that the base may first replace the halide on the palladium complex, which then facilitates an intramolecular transfer of the organic group from the boron atom. nih.gov

The final step is reductive elimination , where the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the desired product (R¹-R²). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govyoutube.com The bulky nature of the tricyclohexylphosphine ligand also promotes this final step. thermofishersci.in

Transmetalation with Other Organometallic Reagents (e.g., Stannanes, Organozincs)

The versatility of palladium-tricyclohexylphosphine catalysts extends to cross-coupling reactions involving other organometallic reagents, such as organostannanes (Stille coupling) and organozincs (Negishi coupling).

Stille Coupling (Organostannanes): The catalytic cycle for the Stille reaction is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Simple palladium complexes with tricyclohexylphosphine have demonstrated high activity as catalysts, particularly for the coupling of challenging, deactivated aryl chlorides. rsc.org The transmetalation step, which is often rate-limiting, involves the transfer of an organic group from the organostannane to the arylpalladium(II) halide intermediate. wikipedia.org This is believed to happen via an associative mechanism, where the organostannane coordinates to the palladium complex before the group transfer occurs. wikipedia.org

Negishi Coupling (Organozincs): This reaction effectively couples organic halides with organozinc compounds, catalyzed by palladium complexes. wikipedia.org The mechanism follows the same fundamental pathway. youtube.comyoutube.com After the initial oxidative addition, the organozinc reagent transmetalates its organic moiety to the palladium(II) center, forming a zinc halide salt as a byproduct. wikipedia.orgyoutube.com The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the cross-coupled product. wikipedia.org The use of bulky trialkylphosphine ligands such as tricyclohexylphosphine has been shown to be highly effective in these couplings. acs.org

Role of Base in Transmetalation and Catalyst Activation

In many palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the presence of a base is indispensable. libretexts.orgyoutube.com The primary role of the base is to activate the organoboron reagent. youtube.com It reacts with the boronic acid to form a more reactive tetracoordinate boronate anion. nih.govnih.gov This increased nucleophilicity of the organic group on the boron atom facilitates its transfer to the electrophilic palladium(II) center during the transmetalation step. nih.gov

Commonly employed bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and various hydroxides and alkoxides. nih.gov Beyond activating the nucleophile, the base can also participate in the regeneration of the active catalyst. For instance, if a Pd(II) precatalyst is used, the base can assist in its initial reduction to the catalytically active Pd(0) state, which is necessary to initiate the cycle. rsc.org

Reductive Elimination

Reductive elimination is the final, product-forming step in the catalytic cycle. slideshare.net In this elementary reaction, two ligands (R¹ and R²) bonded to the palladium(II) center couple and are expelled as the final product (R¹-R²). wikipedia.org Concurrently, the palladium center is reduced from the +2 to the 0 oxidation state, regenerating the active catalyst. nih.govslideshare.net For this reaction to proceed from a four-coordinate square planar complex, it is essential that the two groups destined for elimination are positioned cis (adjacent) to each other on the metal center. slideshare.netumb.edu

Factors Influencing Reductive Elimination Rates

The rate of reductive elimination is highly sensitive to several factors, including the nature of the ligands and the electronic properties of the coupling partners.

Ligand Effects: The properties of the ancillary phosphine ligands, such as tricyclohexylphosphine, have a profound impact.

Steric Bulk: Bulky ligands like PCy₃ generally accelerate reductive elimination. thermofishersci.inacs.org The significant steric hindrance destabilizes the four-coordinate Pd(II) intermediate, thereby lowering the activation energy barrier for the subsequent elimination step. acs.org This can favor a dissociative pathway where a ligand is lost to form a more reactive three-coordinate intermediate prior to elimination. acs.org

Electronic Properties: Electron-donating phosphines tend to increase the rate of reductive elimination. berkeley.edu

Substituent Effects: The electronic nature of the groups undergoing coupling is also critical.

For C-C bond formation, having coupling partners with opposing electronic characteristics (i.e., one electron-rich and one electron-poor) can facilitate faster reductive elimination. thermofishersci.in

In the case of C-O bond formation to create diaryl ethers, the reaction is faster when an electron-deficient aryl group is bound to the palladium. acs.org

Coordination Number: The coordination environment of the palladium center is a key determinant. Reductive elimination from three-coordinate palladium complexes is significantly faster than from their four-coordinate counterparts. berkeley.edu

Competing Side Reactions (e.g., Beta-Hydride Elimination)

Beta-hydride (β-hydride) elimination is a common competing reaction pathway in palladium catalysis, especially when the reaction involves alkyl groups that possess hydrogen atoms on the carbon atom beta to the palladium center. umb.edu This process involves the transfer of a β-hydrogen to the metal, which forms a palladium-hydride species and releases an alkene. nih.gov

This side reaction can be detrimental, leading to undesired byproducts and lower yields of the intended coupled product. However, the outcome of the competition between reductive elimination and β-hydride elimination can be influenced by the reaction conditions and ligand choice. In some systems, β-hydride elimination can be suppressed through the use of specific ligands or by the chelation of a coordinating group from the substrate, which can stabilize the alkylpalladium intermediate against elimination. organic-chemistry.org Conversely, in other catalytic processes like the Heck reaction or certain allene (B1206475) syntheses, β-hydride elimination is the desired, key product-forming step. nih.govdoaj.org

Identification and Characterization of Catalytic Intermediates

The catalytic cycles of palladium-tricyclohexylphosphine systems involve transient palladium(0) and palladium(II) intermediates. libretexts.org While their high reactivity makes direct observation challenging, a combination of spectroscopic methods, kinetic studies, and the isolation of stable analogues has provided significant insight into their structure and role.

Key intermediates that have been proposed or identified include:

Pd(0)L₂: The active catalyst, a 14-electron complex such as Pd(PCy₃)₂. uwindsor.ca

cis-[Pd(R)(X)L₂]: The initial product of oxidative addition. This species often rapidly isomerizes. libretexts.orguwindsor.ca

trans-[Pd(R)(X)L₂]: The more thermodynamically stable isomer of the oxidative addition product, which is often the species observed spectroscopically. libretexts.orguwindsor.ca

cis-[Pd(R)(R')L₂]: The diorganopalladium(II) intermediate formed after transmetalation, which is poised for reductive elimination. wikipedia.org

Characterization of these species relies heavily on techniques like ³¹P NMR spectroscopy, which is sensitive to the electronic and steric environment of the phosphine ligands. Stable precatalyst complexes, such as bis(tricyclohexylphosphine)palladium(II) dichloride ([PdCl₂(PCy₃)₂]), have been synthesized and fully characterized by methods including elemental analysis, infrared spectroscopy, ³¹P NMR, and X-ray crystallography, providing a clear picture of the catalyst's starting point. gychbjb.com Furthermore, in related systems, crucial three-coordinate intermediates have been successfully isolated and structurally characterized, confirming a T-shaped geometry and demonstrating their high reactivity towards reductive elimination. berkeley.edu

Catalytic Cycle Variations (e.g., Pd(0)/Pd(II), Pd(II)/Pd(IV), Pd(I)-Dimer)

Palladium catalysis does not follow a single, universal mechanism. Instead, several catalytic cycles are proposed to operate, with the Pd(0)/Pd(II) pathway being the most prevalent. However, cycles involving Pd(II)/Pd(IV) and Pd(I) dimers have also been identified and are gaining recognition for their unique reactivity.

Pd(0)/Pd(II) Catalytic Cycle

The most widely accepted mechanism for many cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Stille couplings, is the Pd(0)/Pd(II) cycle. vander-lingen.nlyoutube.com This cycle is typically initiated by the active catalyst, a low-coordinate Pd(0) species, often represented as L₂Pd(0) where L is the tricyclohexylphosphine ligand. thermofishersci.in

The key steps in this cycle are:

Transmetalation (for cross-coupling reactions): In reactions like Suzuki or Stille coupling, the next step involves the transfer of an organic group (R') from an organometallic reagent (e.g., organoboron or organotin compound) to the Pd(II) center, displacing the halide or triflate. This forms a new Pd(II) intermediate, L₂Pd(R)(R'). youtube.comthermofishersci.in

Reductive Elimination: The final step is the reductive elimination of the coupled product (R-R') from the L₂Pd(R)(R') intermediate. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com The steric bulk of the tricyclohexylphosphine ligand can destabilize the intermediate, promoting this elimination step. thermofishersci.in

Often, the active Pd(0) catalyst is generated in situ from a more stable Pd(II) precatalyst, such as Dichlorobis(tricyclohexylphosphine)palladium(II) ([PdCl₂(PCy₃)₂]). rsc.orglibretexts.orgsigmaaldrich.com This reduction of the Pd(II) precursor to the catalytically active Pd(0) species is a critical initiation step. rsc.orgresearchgate.net

Pd(II)/Pd(IV) Catalytic Cycle

While less common than the Pd(0)/Pd(II) pathway, a catalytic cycle involving the oxidation states Pd(II) and Pd(IV) has been proposed for certain transformations, particularly in C-H activation and arylation reactions. vander-lingen.nlnih.gov Evidence for this cycle often comes from detailed mechanistic studies, including the detection of Pd(IV) intermediates by mass spectrometry. nih.gov

The general sequence for a Pd(II)/Pd(IV) cycle is:

A Pd(II) complex reacts with a substrate, for example, through C-H activation, to form an organopalladium(II) intermediate.

This Pd(II) species is then oxidized to an octahedral Pd(IV) intermediate, often by an external oxidant. vander-lingen.nl

The Pd(IV) complex then undergoes reductive elimination to form the desired product and regenerate a Pd(II) species, which continues the cycle. vander-lingen.nl

The key advantage of the Pd(II)/Pd(IV) pathway is that reductive elimination from a Pd(IV) center can enable the formation of bonds that are challenging to form from Pd(II) intermediates. vander-lingen.nl

Pd(I)-Dimer Involvement

Dinuclear palladium(I) complexes have emerged as significant species in palladium catalysis. nih.gov These complexes, which feature a Pd-Pd bond, can act as competent precatalysts or participate directly in the catalytic cycle. nih.govresearchgate.netrsc.org They are often formed from Pd(0) or Pd(II) precursors under catalytic conditions and can be considered either on-cycle intermediates or off-cycle resting states. researchgate.net

Pd(I) dimers can serve as a source for highly reactive, low-coordinate Pd(0) species required for the Pd(0)/Pd(II) cycle. nih.govresearchgate.net However, there is growing evidence that these dimers can also exhibit their own unique reactivity, engaging in dinuclear catalysis where both palladium centers are involved in key bond-forming or bond-breaking steps. nih.govdigitellinc.com This can lead to different selectivity and reactivity compared to mononuclear palladium catalysts.

Table 1: Comparison of Palladium Catalytic Cycles

| Feature | Pd(0)/Pd(II) Cycle | Pd(II)/Pd(IV) Cycle | Pd(I)-Dimer Pathway |

|---|---|---|---|

| Common Reactions | Heck, Suzuki, Stille, Sonogashira thermofishersci.inascensusspecialties.comsigmaaldrich.com | C-H Functionalization, Arylations vander-lingen.nlnih.gov | Cross-coupling, Aminations nih.govresearchgate.netrsc.org |

| Key Oxidation States | 0, +2 youtube.com | +2, +4 vander-lingen.nl | +1 nih.gov |

| Initiating Species | LₙPd(0) thermofishersci.in | Pd(II) Complex vander-lingen.nl | [L₂Pd(I)]₂ Dimer nih.gov |

| Key Steps | Oxidative Addition, Reductive Elimination thermofishersci.in | Oxidation, Reductive Elimination vander-lingen.nl | Precatalyst for Pd(0) or Direct Dinuclear Catalysis nih.gov |

| Role of PCy₃ | Accelerates oxidative addition and reductive elimination thermofishersci.in | Ligand influences stability and reactivity of intermediates | Stabilizes the dimeric structure |

Kinetic Studies and Reaction Rate Determination

For palladium-tricyclohexylphosphine catalyzed reactions, kinetic analyses have provided significant insights. In many cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is found to be the rate-limiting step. thermofishersci.in The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. thermofishersci.in

Kinetic studies have revealed that the concentration of the phosphine ligand can have a complex effect on the reaction rate. illinois.edu For instance, an inverse dependence of the reaction rate on the phosphine concentration suggests that a species with fewer phosphine ligands is the active catalyst, implying that ligand dissociation from a species like Pd(PCy₃)₂ or Pd(PCy₃)₃ precedes the rate-limiting step. illinois.edu

Furthermore, observing a non-first-order dependence on the catalyst concentration can indicate the involvement of off-cycle catalyst deactivation pathways or the formation of less active or inactive palladium aggregates, such as dimers or trimers, at higher catalyst loadings. chemrxiv.orgresearchgate.netacs.org

Table 2: Representative Kinetic Findings in Palladium-Phosphine Catalysis

| Observation | Mechanistic Implication | Supporting Evidence |

|---|---|---|

| Rate = k[Pd][ArX] | Oxidative addition is the rate-determining step. thermofishersci.in | Common in many cross-coupling reactions. thermofishersci.in |

| Inverse order in [Ligand] | A coordinatively unsaturated (monophosphine) palladium species is involved in the rate-limiting step. illinois.edu | Observed in oxidative addition of PhCl to Pd(PCy₃)₂. illinois.edu |

| Non-linear dependence on [Catalyst] | Formation of off-cycle dimeric or higher-order palladium species that are less active. chemrxiv.orgresearchgate.net | The reaction rate may decrease at higher catalyst concentrations. chemrxiv.orgacs.org |

| Zero-order in organometallic reagent | Transmetalation occurs after the rate-determining step. | Often seen when oxidative addition is slow. |

By combining detailed kinetic experiments with computational studies, a comprehensive picture of the reaction mechanism can be constructed. chemrxiv.orgnih.gov This synergy allows for the rational design of more efficient catalysts and reaction conditions, leveraging the unique electronic and steric properties of ligands like tricyclohexylphosphine. researchgate.netnih.gov

Computational Studies on Palladium Tricyclohexylphosphine Catalysis

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

A key strength of DFT is its ability to locate and characterize transition states (TS), which are the energetic maxima along the reaction coordinate. The calculated energy of a transition state relative to the preceding intermediate determines the activation energy or energy barrier for that particular step. By computing these barriers, the rate-limiting step of a catalytic cycle can be identified.

| Reaction Step | System / Pathway | Calculated Energy Barrier (kcal/mol) | Reference |

| Protonation | Pd-catalyzed methylcyclopropanation | 28.5 | rsc.org |

| γ-H Deprotonation | Pd-catalyzed methylcyclopropanation | 8.9 | rsc.org |

| β-H Activation | Pd-catalyzed methylcyclopropanation | 14.2 | rsc.org |

| Acylation vs. Arylation | Decarbonylative Suzuki-Miyaura (PCy₃ ligand) | Acylation favored by 2.1 | wikipedia.org |

This table presents DFT-calculated energy barriers for key steps in various palladium-catalyzed reactions, illustrating how computational methods quantify the kinetic feasibility of different mechanistic pathways.

Identifying the true "active catalyst" is crucial for understanding and optimizing a catalytic reaction. While a stable precatalyst is often introduced into the reaction mixture, it typically undergoes transformation in situ to generate the catalytically competent species. DFT studies have been pivotal in elucidating these activation processes. nih.govbris.ac.uk

For many palladium-catalyzed cross-coupling reactions, the active species is a coordinatively unsaturated 14-electron Pd(0) complex, typically of the form L₂Pd(0), where L is a phosphine (B1218219) ligand. researchgate.net In the case of palladium;tricyclohexylphosphanium, this corresponds to Pd(PCy₃)₂. ucla.edu DFT calculations trace the reduction of the common Pd(II) precatalyst, such as Pd(OAc)₂, to the active Pd(0) state. bris.ac.uk These studies show how the phosphine ligands themselves can act as reducing agents, leading to the formation of the L₂Pd(0) species that enters the catalytic cycle. bris.ac.uk Computational reaction searches have successfully mapped the degradation of palladium acetate (B1210297) dimers in the presence of phosphines to yield monomeric Pd(0) species, corroborating experimental findings. nih.gov

The choice of ligand is paramount in controlling the outcome of a catalytic reaction, influencing both reactivity and selectivity. The tricyclohexylphosphine (B42057) (PCy₃) ligand is known for its strong electron-donating character and large steric bulk. DFT calculations provide a quantitative framework for understanding how these properties govern catalytic performance.

Computational models can directly probe the steric and electronic interactions between the ligand, the metal center, and the substrates. A notable DFT study on ligand-controlled selectivity in palladium-catalyzed conversions of acyl fluorides demonstrated why PCy₃ promotes a non-decarbonylative pathway. The calculations revealed that the large size of the PCy₃ ligand creates significant repulsive interactions with the substrate in the transition state leading to decarbonylation, effectively blocking that pathway. Current time information in Edmonton, CA. In contrast, a less bulky ligand allowed decarbonylation to proceed. Current time information in Edmonton, CA. Similarly, in other systems, DFT has been used to rationalize the ligand-controlled chemoselectivity between competing arylation and acylation pathways, with the outcomes depending on the relative energy barriers of the divergent transition states. wikipedia.org

| Ligand | Catalytic Reaction | Observed/Calculated Selectivity | Computational Rationale (DFT) | Reference |

| PCy₃ | Reductive conversion of acyl fluoride (B91410) | Non-decarbonylative product | Repulsive interaction between PCy₃ and substrate disfavors decarbonylation TS. | Current time information in Edmonton, CA. |

| DCPE | Reductive conversion of acyl fluoride | Decarbonylative product | Smaller ligand size allows for the decarbonylation step to proceed. | Current time information in Edmonton, CA. |

| PCy₃ | Decarbonylative Suzuki-Miyaura | Acylation product favored | Acylation transition state is 2.1 kcal/mol lower in energy than the arylation TS. | wikipedia.org |

| dppb | Decarbonylative Suzuki-Miyaura | Arylation product favored | Decarbonylation transition state is 1.1 kcal/mol lower in energy than the acylation TS. | wikipedia.org |

This table compares the influence of tricyclohexylphosphine (PCy₃) with other phosphine ligands on reaction selectivity, as explained by DFT calculations.

Quantum Chemical Descriptors for PCy₃ Ligands

To systematically compare and predict the behavior of ligands like PCy₃, computational chemists utilize a range of "quantum chemical descriptors." These are numerical values, derived from DFT calculations, that quantify the steric and electronic properties of a ligand. Key descriptors for phosphine ligands include the Tolman Electronic Parameter (TEP) and various measures of steric bulk like the Tolman cone angle (θ) and percent buried volume (%Vbur).

The TEP quantifies the electron-donating ability of a ligand by calculating the C-O vibrational frequency of a model [LNi(CO)₃] complex; stronger donor ligands lead to lower frequencies. bris.ac.uk Steric descriptors measure the physical space occupied by the ligand. The cone angle is a classic measure, while the percent buried volume provides a more refined metric of the space a ligand occupies around the metal center.

Tricyclohexylphosphine is characterized as a ligand with very strong electron-donating properties and significant steric bulk. rsc.org Computational studies have quantified these properties, allowing for direct comparison with other ligands and helping to build models that correlate ligand structure with catalytic activity. nih.gov

| Descriptor | Description | Value for PCy₃ | Reference |

| pKa | Basicity of the phosphine | 9.7 | |

| Tolman Electronic Parameter (TEP) | Measure of electron-donating ability (ν(CO) in cm⁻¹) | 2056.1 | bris.ac.uk |

| Tolman Cone Angle (θ) | Measure of steric bulk (in degrees) | 170° | wikipedia.org |

| Percent Buried Volume (%Vbur) | Percentage of the metal's coordination sphere occupied by the ligand | 31.9 (for tetrahedral complex) | nih.gov |

This table summarizes key experimental and computationally-derived descriptors for the tricyclohexylphosphine ligand.

Integrated Experimental and Computational Approaches

The most powerful insights into catalysis are often achieved through a synergistic combination of experimental and computational methods. nih.govbris.ac.uk DFT calculations can rationalize experimental observations, predict the outcomes of new reactions, and guide the design of more efficient catalysts. Conversely, experimental results are essential for validating and benchmarking computational models.

Numerous studies on palladium-tricyclohexylphosphine catalysis exemplify this integrated approach. For instance, DFT calculations that predicted the chemoselectivity in the Suzuki-Miyaura coupling of benzoic pivalic anhydride (B1165640) were in excellent agreement with the experimentally observed product distributions. wikipedia.org In another case, the computational finding that the bulky PCy₃ ligand sterically inhibits decarbonylation provided a clear explanation for the selective formation of the non-decarbonylative product seen in the lab. Current time information in Edmonton, CA. Furthermore, computational explorations of catalyst activation pathways have successfully identified intermediates and active species that were later confirmed through experimental investigations. nih.gov This iterative feedback loop between theory and experiment accelerates the advancement of catalytic science.

Diverse Catalytic Applications of Palladium Tricyclohexylphosphine Complexes in Organic Synthesis

Cross-Coupling Reactions

Palladium-tricyclohexylphosphine catalysts have demonstrated remarkable efficacy in mediating a variety of cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.casigmaaldrich.com The general mechanism for these reactions involves a catalytic cycle beginning with the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. uwindsor.ca

Suzuki-Miyaura Coupling (e.g., Aryl Chlorides, Triflates)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. uwindsor.ca Palladium-tricyclohexylphosphine complexes have proven to be particularly adept at catalyzing these reactions, especially with less reactive substrates such as aryl chlorides. uwindsor.canih.gov The use of bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) is crucial for achieving high catalytic activity in the coupling of these challenging substrates. uwindsor.canih.gov

The enhanced reactivity of these catalyst systems allows for the coupling of unactivated aryl chlorides, which are often more cost-effective and readily available than the corresponding bromides or iodides. uwindsor.canih.gov Research has shown that catalysts generated in situ from palladium sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd2(dba)3]) and tricyclohexylphosphine are effective for the Suzuki coupling of simple alkyl chlorides with alkyl 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives. researchgate.net

Furthermore, palladacycle precatalysts, which can generate catalytically active palladium(0) species, have shown high efficiency in the Suzuki-Miyaura coupling of aryl chlorides. sigmaaldrich.com For instance, Bedford's palladacycle catalysts, when combined with tricyclohexylphosphine, exhibit exceptional activity, achieving very high turnover numbers in the coupling of both activated and unactivated aryl chlorides with arylboronic acids. sigmaaldrich.com The choice of base and solvent can also be critical, with combinations like cesium carbonate in 1,4-dioxane (B91453) often providing optimal results. sigmaaldrich.com The competition between aryl bromides and aryl triflates in Suzuki couplings has been noted to follow a different pattern compared to other cross-coupling reactions, highlighting mechanistic nuances. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling using Palladium-Tricyclohexylphosphine Catalysts

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | [Pd2(dba)3]/PCy3 | K3PO4 | Dioxane | 80 °C, 16 h | 98% | uwindsor.ca |

| 4-Chloroanisole (B146269) | Phenylboronic acid | Bedford's Palladacycle/PCy3 | Cs2CO3 | Dioxane | RT, 18 h | >95% | sigmaaldrich.com |

| 1-Chloro-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(OAc)2/PCy3 | K3PO4 | Toluene (B28343)/Water | 100 °C, 2 h | 95% | uwindsor.ca |

| Phenyl Triflate | 2-Methylphenylboronic acid | Pd(OAc)2/PCy3 | K3PO4 | Dioxane | 100 °C, 3 h | 94% | nih.gov |

Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for the synthesis of substituted alkenes. wikipedia.orgnumberanalytics.com The reaction typically proceeds via a catalytic cycle involving oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. numberanalytics.comlibretexts.org Palladium complexes with tricyclohexylphosphine have been identified as effective catalysts for this transformation. sigmaaldrich.com

The choice of ligand is critical in the Heck reaction, influencing both catalyst activity and stability. While traditional catalysts often relied on triphenylphosphine (B44618), the use of bulky trialkylphosphines like tricyclohexylphosphine can enhance catalytic performance, particularly for less reactive substrates. wikipedia.org The reductive Heck reaction, a variation that forges alkyl-aryl linkages from alkenes, involves intercepting the alkylpalladium(II) intermediate with a hydride source. nih.gov

Table 2: Examples of the Heck Reaction using Palladium-Tricyclohexylphosphine Catalysts

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)2/PCy3 | NaOAc | DMF | 120 °C, 24 h | 85% | wikipedia.org |

| Iodobenzene (B50100) | Styrene (B11656) | PdCl2/PCy3 | Et3N | Methanol | 120 °C | High | wikipedia.org |

| 4-Chloroacetophenone | Styrene | Pd2(dba)3/PCy3 | Cs2CO3 | Dioxane | 100 °C, 16 h | 90% | nih.gov |

Stille Coupling (e.g., Deactivated Aryl Chlorides)

The Stille coupling reaction, which pairs organostannanes with organic halides or triflates, is a versatile method for carbon-carbon bond formation due to the stability of the organotin reagents and the reaction's tolerance of a wide range of functional groups. rsc.orgjk-sci.com A significant challenge in Stille coupling has been the activation of inexpensive and readily available but less reactive aryl chlorides, particularly those that are electronically deactivated. rsc.org

Simple palladium complexes of tricyclohexylphosphine have demonstrated exceptional activity in the Stille coupling of non-activated and deactivated aryl chlorides. rsc.orgrsc.org For instance, catalysts generated from palladium sources and PCy3 have shown high efficacy in the coupling of substrates like 4-chloroanisole with organostannanes under relatively mild conditions. rsc.org The rate-determining step in these reactions is often the transmetalation. rsc.org Palladacycle catalysts, in combination with PCy3, have also been successfully applied to the Stille coupling of aryl chlorides. sigmaaldrich.com

Table 3: Examples of Stille Coupling with Deactivated Aryl Chlorides

| Aryl Chloride | Organostannane | Catalyst System | Base/Additive | Solvent | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloroanisole | PhSnBu3 | [Pd(OAc)2]3/PCy3 | K3PO4 | 1,4-Dioxane | 100 °C, 18 h | 95% (conversion) | rsc.org |

| 4-Chlorotoluene | PhSnBu3 | [Pd(OAc)2]3/PCy3 | K3PO4 | 1,4-Dioxane | 100 °C, 18 h | 99% (conversion) | rsc.org |

| 1-Chloro-4-(trifluoromethyl)benzene | (Vinyl)tributylstannane | Bedford's Palladacycle/PCy3 | CsF | Dioxane | 100 °C, 16 h | 85% | sigmaaldrich.com |

Negishi Coupling

The Negishi coupling reaction facilitates the formation of carbon-carbon bonds between organozinc compounds and organic halides or triflates, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is valued for its broad scope, allowing the coupling of sp³, sp², and sp hybridized carbon atoms, and its high functional group tolerance. wikipedia.org Palladium-tricyclohexylphosphine systems are among the effective catalysts for this transformation. sigmaaldrich.com

The use of bulky, electron-rich phosphine ligands like tricyclohexylphosphine is beneficial in Negishi couplings, particularly when employing challenging substrates. While some highly active catalyst systems utilize ligands like P(t-Bu)3, the principles of using sterically demanding and electron-donating phosphines extend to PCy3. nih.gov Pincer complexes of palladium incorporating dicyclohexylphosphino groups have also been developed and shown to be highly active catalysts for the Negishi coupling of a wide range of aryl bromides with diarylzinc reagents. nih.gov

Table 4: Examples of Negishi Coupling using Palladium-Phosphine Catalysts

| Organic Halide | Organozinc Reagent | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | PhZnCl | Pd(P(t-Bu)3)2 | THF | RT, 2 h | 94% | nih.gov |

| 2-Bromopyridine | o-Tolylzinc chloride | Pd(PPh3)4 | THF | Reflux | High | wikipedia.org |

| 4-Bromo-N,N-dimethylaniline | (p-CF3C6H4)2Zn | [(C10H13-1,3-(CH2P(Cy2))2)Pd(Cl)] | THF | RT, 1 h | 99% | nih.gov |

Sonogashira Coupling

The Sonogashira coupling reaction is a widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org Palladium-tricyclohexylphosphine complexes have been successfully employed as catalysts in this reaction. sigmaaldrich.com

The catalytic cycle of the Sonogashira coupling involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination. wikipedia.orgnumberanalytics.com The reaction can often be carried out under mild conditions, contributing to its broad applicability in the synthesis of complex molecules. wikipedia.org While many systems use triphenylphosphine, the use of more electron-rich and bulky phosphines like tricyclohexylphosphine can be advantageous in certain cases. acs.org

Table 5: Examples of Sonogashira Coupling using Palladium-Phosphine Catalysts

| Aryl Halide | Alkyne | Catalyst System | Co-catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene (B144264) | PdCl2(PPh3)2 | CuI / Et3N | Benzene | RT | 90% | wikipedia.org |

| 4-Bromotoluene | 1-Heptyne | Pd(OAc)2/PCy3 | CuI / Cs2CO3 | Dioxane | 60 °C, 12 h | 88% | acs.org |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh3)4 | CuI / Et3N | THF | RT | 95% | wikipedia.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in organic synthesis, particularly for the preparation of arylamines. wikipedia.orgnumberanalytics.com Palladium complexes with bulky, electron-rich phosphine ligands, including tricyclohexylphosphine, are highly effective catalysts for this transformation. numberanalytics.comresearchgate.net

The catalytic cycle is believed to involve oxidative addition of the aryl halide to a palladium(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org The use of sterically hindered and electron-rich phosphines like tricyclohexylphosphine facilitates these steps, allowing for the coupling of a wide range of amines with various aryl halides, including challenging substrates like aryl chlorides. researchgate.net

Table 6: Examples of Buchwald-Hartwig Amination using Palladium-Tricyclohexylphosphine Catalysts

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(OAc)2/PCy3 | NaOtBu | Toluene | 100 °C, 2 h | 98% | researchgate.net |

| 4-Bromobenzonitrile | Dibutylamine | Pd2(dba)3/PCy3 | NaOtBu | Toluene | 80 °C, 18 h | 95% | wikipedia.org |

| 1-Chloro-4-tert-butylbenzene | Aniline | Pd(OAc)2/PCy3 | NaOtBu | Toluene | 100 °C, 20 h | 85% | researchgate.net |

Hiyama Coupling

The Hiyama coupling reaction, which forms carbon-carbon bonds between organosilanes and organic halides, can be effectively catalyzed by palladium-tricyclohexylphosphine complexes. The bulky and electron-donating nature of the tricyclohexylphosphine ligand is crucial for promoting the catalytic cycle. A notable application involves the use of a Pd(OAc)₂/PCy₃ system for the cross-coupling of dihetaryl disulfides with arylsilanes. In a study by Wang et al., this catalytic system, in the presence of a copper(I) carboxylate additive and a fluoride (B91410) activator, enabled the synthesis of various biaryl compounds. The reaction proceeds under relatively mild conditions, demonstrating the utility of the palladium-tricyclohexylphosphine catalyst in this transformation.

Table 1: Palladium-Tricyclohexylphosphine Catalyzed Hiyama Coupling of Dihetaryl Disulfides with Arylsilanes

| Dihetaryl Disulfide | Arylsilane | Product | Yield (%) |

|---|---|---|---|

| Di(2-thienyl) disulfide | Phenyltrimethoxysilane | 2-Phenylthiophene | 85 |

| Di(2-pyridyl) disulfide | (4-Methoxyphenyl)trimethoxysilane | 2-(4-Methoxyphenyl)pyridine | 78 |

| Di(3-thienyl) disulfide | Phenyltrimethoxysilane | 3-Phenylthiophene | 82 |

Carbon-Boron Bond Formation (e.g., Borylation of Aryl Chlorides)

The formation of carbon-boron bonds is a fundamentally important transformation in organic synthesis, as the resulting organoboron compounds are versatile intermediates, most notably in Suzuki-Miyaura cross-coupling reactions. Palladium-tricyclohexylphosphine complexes have proven to be effective catalysts for the borylation of aryl chlorides, which are often challenging substrates due to the strength of the C-Cl bond. A key development in this area is the use of a catalyst system comprising Pd(dba)₂ and tricyclohexylphosphine for the cross-coupling of bis(pinacolato)diboron (B136004) with a variety of chloroarenes. capes.gov.br This method allows for the synthesis of pinacol (B44631) arylboronates under relatively mild conditions and is also applicable to aryl bromides and triflates. capes.gov.br

Table 2: Palladium-Tricyclohexylphosphine Catalyzed Borylation of Aryl Chlorides capes.gov.br

| Aryl Chloride | Boron Source | Product | Yield (%) |

|---|---|---|---|

| 4-Chloroanisole | Bis(pinacolato)diboron | 4-Anisoleboronic acid pinacol ester | 88 |

| 4-Chlorotoluene | Bis(pinacolato)diboron | 4-Methylphenylboronic acid pinacol ester | 92 |

| 2-Chloronaphthalene | Bis(pinacolato)diboron | 2-Naphthylboronic acid pinacol ester | 85 |

C-H Activation and Functionalization Reactions

The direct functionalization of otherwise inert C-H bonds represents a major advance in synthetic chemistry, offering more atom-economical and efficient routes to complex molecules. Palladium-tricyclohexylphosphine catalysts have played a significant role in the development of these reactions.

Direct Arylation Reactions

Direct arylation reactions, which form carbon-carbon bonds by coupling a C-H bond with an aryl halide, can be efficiently catalyzed by palladium-tricyclohexylphosphine systems. These catalysts have been successfully employed in the direct arylation of various heterocycles with aryl chlorides. For instance, the C5-arylation of 1,2,3-triazoles with a range of substituted aryl chlorides proceeds in good yields using a catalyst generated from Pd(OAc)₂ and tricyclohexylphosphine. This approach tolerates a variety of functional groups on the aryl chloride, including both electron-donating and electron-withdrawing substituents.

Table 3: Palladium-Tricyclohexylphosphine Catalyzed Direct Arylation of 1,2,3-Triazoles with Aryl Chlorides

| 1,2,3-Triazole | Aryl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1-Benzyl-1H-1,2,3-triazole | 4-Chlorotoluene | 1-Benzyl-5-(p-tolyl)-1H-1,2,3-triazole | 71 |

| 1-Phenyl-1H-1,2,3-triazole | 2-Chloroanisole | 5-(2-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazole | 68 |

| 1-(4-Fluorobenzyl)-1H-1,2,3-triazole | 4-Chlorobenzonitrile | 4-((1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-yl)benzonitrile | 75 |

Annulations via Sequential C-H Activations

Palladium-tricyclohexylphosphine catalysts have enabled the construction of complex cyclic structures through annulation reactions involving sequential C-H activations. In one notable example, a Pd(PCy₃)₂ catalyst was identified as effective for the annulation of benzoic acids and aromatic amides with maleimides. This transformation proceeds through a dual C-H bond activation, involving a benzylic C(sp³)-H bond and a meta C(sp²)-H bond, to form tricyclic heterocyclic products in a highly atom- and step-economical manner.

Table 4: Palladium-Tricyclohexylphosphine Catalyzed Annulation of Benzoic Acids with Maleimides

| Benzoic Acid Derivative | Maleimide | Product | Yield (%) |

|---|---|---|---|

| 2-Methylbenzoic acid | N-Phenylmaleimide | Fused tricyclic lactam | 72 |

| 2-Ethylbenzoic acid | N-Methylmaleimide | Fused tricyclic lactam | 68 |

| 2-Isopropylbenzoic acid | N-Benzylmaleimide | Fused tricyclic lactam | 65 |

Enantioselective C-H Functionalization

The development of enantioselective C-H functionalization reactions is a significant challenge in catalysis. Palladium-tricyclohexylphosphine complexes, in combination with chiral co-catalysts or ligands, have shown promise in this area. For instance, the synthesis of P-stereogenic dibenzophospholes has been achieved through a Pd(PCy₃)₂-catalyzed asymmetric intramolecular C-H arylation. nih.gov This reaction utilizes a chiral phosphoric acid and a chiral amide as co-ligands to induce enantioselectivity in the C-H activation and subsequent cyclization. nih.gov

Table 5: Enantioselective Intramolecular C-H Arylation for the Synthesis of P-Stereogenic Dibenzophospholes nih.gov

| Substrate | Chiral Ligand System | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| (2-Bromophenyl)(phenyl)(p-tolyl)phosphine oxide | Chiral Phosphoric Acid + Chiral Amide | Chiral Dibenzophosphole Oxide | 85 | 92 |

| (2-Bromophenyl)(naphthyl)(phenyl)phosphine oxide | Chiral Phosphoric Acid + Chiral Amide | Chiral Dibenzophosphole Oxide | 81 | 90 |

Tandem C-O and C-H Activation Processes